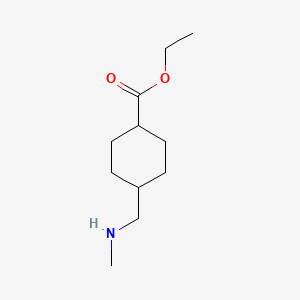

Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2/h9-10,12H,3-8H2,1-2H3 |

InChI Key |

OQGXXYGDFDLNDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with ethyl esters and methylamine. One common method involves the alkylation of cyclohexane-1-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclohexane ring to a more saturated form.

Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate with structurally related cyclohexane carboxylate derivatives:

Sulfosuccinimidyl 4-(N-Maleimidomethyl)cyclohexane-1-carboxylate

- Reactivity : The maleimide group reacts with thiols (-SH) in proteins, enabling site-specific cross-linking. The sulfosuccinimidyl ester facilitates amine coupling.

- Applications : Used in studying rhodopsin oligomerization and G-protein interactions . Unlike the target compound, its active ester group makes it unsuitable for long-term storage but ideal for bioconjugation.

Ethyl 4-(Trifluoromethoxy)cyclohexane-1-carboxylate

- Electronic Effects : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and bioavailability, making it valuable in medicinal chemistry .

Ethyl trans-4-(N-Benzoylaminomethyl)cyclohexane-1-carboxylate

Physicochemical Properties

- Solubility: Methylaminomethyl substituents (target compound) may improve water solubility compared to non-polar analogs like ethyl 4-(trifluoromethoxy) derivatives.

- Melting Points : Analogs such as ethyl 4-oxocyclohexane-1-carboxylate derivatives exhibit melting points of ~196–197°C, suggesting the target compound may fall within a similar range .

Biological Activity

Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₅N O₂, featuring a cyclohexane ring with a carboxylate group and a methylaminomethyl substituent. This structural configuration is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular signaling processes.

- Neurotransmitter Interaction : Similar compounds have demonstrated effects on neurotransmitter systems, suggesting potential applications in treating mood disorders such as depression and anxiety.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of neurotransmitter levels, particularly serotonin and norepinephrine. |

| Anxiolytic Properties | May reduce anxiety symptoms through similar mechanisms as known anxiolytics. |

| Buffering Capacity | Exhibits buffering properties that maintain pH levels conducive to cellular functions. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Antidepressant Activity :

- A comparative analysis was conducted to evaluate the antidepressant-like effects of various cyclohexane derivatives, including this compound.

- Results indicated that this compound significantly reduced depressive-like behaviors in animal models, supporting its potential use in treating major depressive disorder (MDD).

- Anxiolytic Effects Assessment :

- Enzyme Interaction Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate?

- Methodology :

- Reductive Amination : React ethyl 4-formylcyclohexane-1-carboxylate with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Optimize pH (4–6) to prevent over-reduction .

- Nucleophilic Substitution : Start with ethyl 4-(bromomethyl)cyclohexane-1-carboxylate and substitute bromine with methylamine under anhydrous conditions (e.g., THF, 60°C). Monitor reaction progress via TLC .

Q. How can the stereochemistry of the methylaminomethyl group be characterized?

- Analytical Techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with standards .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in diethyl ether/hexane mixtures. Validate with Cambridge Structural Database (CSD) comparisons .

- Computational Support : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

Q. What solvents and conditions optimize the compound’s stability during storage?

- Stability Protocol :

- Store in anhydrous acetonitrile or DMSO at –20°C under inert gas (N/Ar) to prevent hydrolysis of the ester group.

- Avoid prolonged exposure to light, as the methylaminomethyl group may undergo photodegradation .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising stereoselectivity?

- Optimization Strategies :

- Catalysis : Use Pd/C or Raney nickel for reductive amination to minimize side reactions. Adjust H pressure (1–3 atm) and reaction time (12–24 hrs) .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min) while maintaining >90% yield. Validate scalability using flow chemistry systems .

- Data Contradictions : If yields drop at >10 g scale, investigate mass transfer limitations via computational fluid dynamics (CFD) modeling .

Q. What strategies resolve discrepancies between computational NMR predictions and experimental data?

- Troubleshooting :

- Solvent Effects : Recalculate NMR shifts using COSMO-RS solvation models (e.g., chloroform vs. DMSO) to match experimental conditions .

- Conformational Analysis : Perform molecular dynamics simulations (AMBER or GROMACS) to identify dominant conformers contributing to observed splitting patterns .

- Case Study : If a predicted singlet (δ 3.5 ppm) appears as a multiplet, check for rotational barriers around the cyclohexane ring using variable-temperature NMR .

Q. How does the methylaminomethyl group influence biological activity in enzyme inhibition assays?

- Experimental Design :

- Structure-Activity Relationships (SAR) : Synthesize analogs with varying substituents (e.g., ethyl, propyl) and test IC against target enzymes (e.g., kinases).

- Docking Studies : Use AutoDock Vina to model interactions between the methylaminomethyl group and enzyme active sites. Validate with mutagenesis assays .

Methodological Resources

Q. What analytical techniques are critical for purity assessment?

- Quantitative Methods :

- LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions (e.g., m/z 228 → 85 for the parent ion).

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How can researchers mitigate hazards associated with the compound’s reactivity?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.